JNJ 2408068

Description

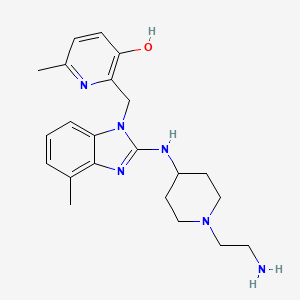

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSNNMSDOHAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185654 | |

| Record name | JNJ-2408068 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317846-22-3 | |

| Record name | JNJ-2408068 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-2408068 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-2408068 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The c-Met Signaling Pathway and JNJ-38877605

An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605

Disclaimer: The compound "JNJ 2408068" specified in the topic does not correspond to a publicly documented pharmaceutical agent. This guide focuses on JNJ-38877605 , a well-characterized, potent, and selective c-Met inhibitor developed by Johnson & Johnson, which aligns with the likely interest in a Janssen (JNJ) compound with a numerical designation. It is important to note that the clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity.[1][2]

The c-Met receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor receptor (HGFR), is a crucial protein involved in cell proliferation, survival, motility, and invasion.[3][4] Its only known ligand is the hepatocyte growth factor (HGF).[4] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the progression and metastasis of numerous human cancers, making it a significant therapeutic target.[5][6]

JNJ-38877605 is an orally bioavailable, small-molecule, ATP-competitive inhibitor designed to selectively target the c-Met kinase.[7][8] Preclinical studies demonstrated its potent inhibition of c-Met phosphorylation and significant anti-tumor activity in various cancer models.[7][9] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of the c-Met tyrosine kinase.[7][9] The activation of c-Met by its ligand, HGF, induces receptor dimerization and autophosphorylation of tyrosine residues within its catalytic domain. This phosphorylation event creates docking sites for various downstream signaling and adaptor proteins. JNJ-38877605 exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[10] This direct competition with ATP prevents the transfer of a phosphate group, thereby potently inhibiting both HGF-stimulated and constitutively activated c-Met autophosphorylation.[9] The blockade of this initial activation step effectively shuts down all downstream signaling cascades that contribute to the "invasive growth program" in cancer cells.[5]

Quantitative Data: Potency, Selectivity, and In Vivo Efficacy

JNJ-38877605 demonstrated high potency against c-Met and remarkable selectivity across a wide range of other kinases. This specificity is crucial for minimizing off-target effects.

Table 1: Biochemical Potency and Selectivity of JNJ-38877605

| Parameter | Value | Source |

| IC₅₀ for c-Met Kinase | 4 nM | [7][9] |

| Selectivity | >600-fold vs. 200 other kinases | [7][9] |

| Selectivity | >833-fold vs. 246 other kinases | [2][10] |

| Next Most Potently Inhibited Kinase | Fms (c-FMS) | [2][10] |

In preclinical cancer models, oral administration of JNJ-38877605 led to significant anti-tumor effects and modulation of downstream biomarkers.

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Activity of JNJ-38877605

| Model | Dosage | Duration | Key Results | Source |

| GTL16 Gastric Carcinoma Xenograft | 40 mg/kg/day (p.o.) | 72 hours | Plasma IL-8: ↓ from 0.150 to 0.050 ng/mLPlasma GROα: ↓ from 0.080 to 0.030 ng/mLPlasma uPAR: ↓ by >50% | [7][9] |

| Tumor Xenograft (unspecified) | 50 mg/kg/day (p.o.) | 13 days | Counteracted radiation-induced invasiveness; promoted apoptosis. | [7] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize c-Met inhibitors like JNJ-38877605.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an orally administered compound in a mouse model.

-

Cell Culture: Human cancer cells with c-Met amplification (e.g., GTL16 or Hs746T) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[9][11]

-

Animal Model: 6-week-old immunodeficient mice (e.g., nu/nu female) are used.[9] All procedures must be approved by an Institutional Animal Care and Use Committee.[11]

-

Tumor Implantation: 5 x 10⁶ cells are resuspended in 100 µL of a suitable medium (e.g., PBS or Matrigel mix) and inoculated subcutaneously into the flank of each mouse.[9][11]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 200 mm³). Mice are then randomized into vehicle control and treatment groups.[11]

-

Compound Administration: JNJ-38877605, formulated in a suitable vehicle, is administered daily via oral gavage (p.o.) at the specified dose (e.g., 40 mg/kg).[7][9][11]

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, plasma samples may be collected for biomarker analysis, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).[7][9]

Western Blot for c-Met Phosphorylation

This method is used to assess the direct inhibitory effect of the compound on c-Met activation in cells.

-

Cell Treatment: Cancer cells (e.g., EBC1, GTL16) are seeded and grown to ~80% confluency. Cells are then treated with various concentrations of JNJ-38877605 (e.g., 500 nM) or vehicle for a specified time (e.g., 3 hours).[9][11] Where applicable, cells are stimulated with HGF to induce c-Met phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met. Antibodies against downstream targets (p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH) are also used.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-Met to total Met is quantified.

Metabolism and Clinical Limitations

A critical aspect of the JNJ-38877605 technical profile is its metabolism, which ultimately led to the cessation of its clinical development. A Phase 1 clinical trial revealed mild but recurrent renal toxicity in patients, an effect not predicted by preclinical studies in rats and dogs.[1][2]

Subsequent investigations found that this toxicity was species-specific, occurring in humans and rabbits but not in other common preclinical models.[1] The underlying cause was the metabolism of JNJ-38877605 by the enzyme aldehyde oxidase (AO) .[1][10] This metabolic process generated several insoluble metabolites (M1/3, M5/6) that precipitated in the kidneys, forming crystals that led to degenerative and inflammatory changes.[1][2] This discovery highlighted the importance of selecting appropriate animal models for toxicology studies, especially for compounds containing chemical structures susceptible to AO metabolism.[2]

Conclusion

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream pro-oncogenic signaling pathways and significant anti-tumor activity in preclinical models. While its clinical development was halted due to an unforeseen species-specific renal toxicity mediated by aldehyde oxidase, the study of JNJ-38877605 provides a valuable and in-depth case study on the pharmacology of c-Met inhibition and the critical importance of comprehensive metabolic profiling in drug development.

References

- 1. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-MET [stage.abbviescience.com]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Facebook [cancer.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-2408068: A Deep Dive into its Binding and Inhibition of the RSV F Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site, mechanism of action, and experimental characterization of JNJ-2408068, a potent small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein. The information presented is collated from key studies to support further research and development in the field of RSV therapeutics.

Core Mechanism and Binding Site

JNJ-2408068 is a respiratory syncytial virus (RSV) fusion inhibitor.[1][2][3] Its primary mechanism of action is to bind to the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[1][2][3][4][5] This binding event stabilizes the F protein in its metastable prefusion conformation.[6][7] By doing so, JNJ-2408068 prevents the extensive conformational changes required for membrane fusion, thus inhibiting viral entry into the host cell.[3][6]

The binding site of JNJ-2408068 is a three-fold symmetric, hydrophobic pocket located within the central cavity of the prefusion F protein.[1][2][3][4][5][7] This pocket is formed by the interaction of the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][2][4] Molecular modeling and structural studies have revealed key interactions between JNJ-2408068 and specific amino acid residues within this cavity. Notably, a π-π stacking interaction occurs with the aromatic side chains of Phenylalanine 140 (Phe140) and Phenylalanine 488 (Phe488).[6] Additionally, the positively charged piperidine nitrogen of JNJ-2408068 interacts with the negatively charged Aspartic acid 486 (Asp486).[6]

Quantitative Efficacy and Binding Data

The following tables summarize the key quantitative data for JNJ-2408068 from in vitro studies.

Table 1: Antiviral and Fusion Inhibition Activity

| Assay Type | Metric | Value (nM) |

| Antiviral Activity | EC50 | 2.1[1][2][4] |

| RSV-mediated Cell Fusion | EC50 | 0.9[1][2][4] |

Table 2: Competitive Binding Data

| Competitor | Metric | Value (nM) |

| [3H]VP-14637 | IC50 | 2.9[1][2][4][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the characterization of JNJ-2408068.

RSV-Mediated Cell Fusion Assay

This assay is designed to quantify the ability of a compound to inhibit the fusion of RSV-infected cells with uninfected cells, a process mediated by the F protein.

-

Cell Culture: HEp-2 cells are typically used and maintained in appropriate culture media.

-

Infection: A subset of HEp-2 cells is infected with RSV.

-

Co-culture: The infected cells are then co-cultured with uninfected cells in the presence of varying concentrations of the test compound (e.g., JNJ-2408068).

-

Syncytia Formation: The F protein expressed on the surface of infected cells will induce fusion with neighboring uninfected cells, leading to the formation of multinucleated giant cells known as syncytia.

-

Quantification: After a set incubation period, the cells are fixed and stained. The degree of cell fusion (syncytia formation) is quantified, often by microscopy.

-

Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (EC50) is determined.[1][2][4]

Selection of Drug-Resistant Viruses

This protocol is used to identify viral mutations that confer resistance to a specific antiviral compound, which in turn helps to pinpoint the drug's binding site and mechanism of action.

-

Viral Passage: RSV is serially passaged in a suitable cell line (e.g., HEp-2 cells) in the presence of sub-optimal, but increasing, concentrations of the inhibitor (JNJ-2408068).[1]

-

Selection Pressure: The presence of the drug creates a selective pressure, favoring the growth of viral variants that are less susceptible to its inhibitory effects.

-

Isolation of Resistant Variants: Viruses that can replicate at higher concentrations of the inhibitor are isolated.

-

Phenotypic Analysis: The drug susceptibility of the selected viral variants is determined using antiviral assays to confirm the degree of resistance.

-

Genotypic Analysis: The F gene of the resistant viruses is sequenced to identify mutations that are not present in the wild-type virus. These mutations are often located in or near the drug's binding site.[1][2][4][5]

Competitive Binding Assay

This assay is used to determine if two compounds bind to the same or overlapping sites on a target protein.

-

Radiolabeled Ligand: A radiolabeled compound known to bind to the target protein (in this case, [3H]VP-14637, which has a similar mechanism to JNJ-2408068) is used.

-

Binding Reaction: RSV-infected cells are incubated with the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (JNJ-2408068).

-

Competition: If the test compound binds to the same site, it will compete with the radiolabeled ligand, reducing the amount of radioactivity bound to the cells.

-

Measurement: The amount of bound radioactivity is measured.

-

Data Analysis: The concentration of the test compound that inhibits the binding of the radiolabeled ligand by 50% (IC50) is calculated.[1][2][4][5]

Visualizing the Molecular Interactions and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

Caption: Mechanism of RSV F protein fusion and inhibition by JNJ-2408068.

Caption: Workflow for selecting JNJ-2408068-resistant RSV mutants.

Caption: Logic of the competitive binding assay for JNJ-2408068.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]

JNJ-2408068: A Technical Overview of a Potent Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068, also known as R170591, is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to JNJ-2408068, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Properties

JNJ-2408068 is a benzimidazole derivative with the following chemical identity:

-

IUPAC Name: 2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol[]

-

Molecular Formula: C₂₂H₃₀N₆O[]

-

Molecular Weight: 394.52 g/mol

Structure:

(Image credit: MedChemExpress)

Mechanism of Action: Inhibition of RSV Fusion

JNJ-2408068 exerts its antiviral activity by targeting the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. JNJ-2408068 acts as a fusion inhibitor by binding to a specific pocket within the central cavity of the prefusion conformation of the F protein.[2]

This binding stabilizes the prefusion state of the F protein, preventing the necessary structural rearrangements required for membrane fusion.[2] Molecular modeling and structural studies suggest that JNJ-2408068 interacts with residues in both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[3][4] Specifically, it is proposed to bind within a small hydrophobic cavity in the inner core of the F protein.[3][4]

The interaction involves π-π stacking with aromatic residues and the extension of its positively charged piperidine nitrogen into a negatively charged pocket formed by amino acids such as Asp486 and Glu487.[5] This tethering of two crucial regions of the F protein effectively locks it in an inactive state, thereby inhibiting viral entry.[2]

References

- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

JNJ-2408068 (formerly R-170591): A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-2408068, also known as R-170591, is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV). This document provides a comprehensive technical overview of JNJ-2408068, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, resistance profile, and key experimental methodologies. All quantitative data has been summarized into structured tables for ease of comparison. Detailed experimental protocols for pivotal assays are provided, and mandatory visualizations of signaling pathways and experimental workflows are included as Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. JNJ-2408068 has emerged as a promising antiviral candidate that specifically targets the RSV fusion (F) protein, a critical component for viral entry into host cells. By inhibiting the F protein, JNJ-2408068 effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing infection.

Mechanism of Action

JNJ-2408068 exerts its antiviral activity by binding to a hydrophobic cavity within the central core of the RSV F protein. This binding interaction is thought to involve both the HR1 and HR2 domains of the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-2408068.

Table 1: In Vitro Activity of JNJ-2408068

| Assay | Cell Line | Virus Strain | EC₅₀ (nM) | Reference |

| Antiviral Activity (CPE Reduction) | HEp-2 | RSV (unspecified) | 2.1 | [1] |

| RSV-mediated Cell Fusion | Not specified | RSV (unspecified) | 0.9 | [1] |

| Compound Binding (IC₅₀) | RSV-infected cells | Not applicable | 2.9 | [1] |

Table 2: In Vivo Efficacy of JNJ-2408068 in Cotton Rats

| Parameter | Value | Reference |

| Minimum Protective Dose | ~0.39 mg/kg | [2] |

Table 3: JNJ-2408068 Resistance Profile

| Mutation in F Protein | Fold Resistance | Reference |

| K399I | >1000 | [1] |

| T400A | >1000 | [1] |

| D486N | >1000 | [1] |

| E487D | >1000 | [1] |

| F488Y | >1000 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Activity (Cytopathic Effect Reduction Assay)

This assay determines the concentration of JNJ-2408068 required to inhibit the virus-induced cytopathic effect (CPE) in cell culture.

Protocol:

-

Cell Preparation: Seed HEp-2 cells into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection. Culture in appropriate growth medium (e.g., MEM supplemented with 10% FBS).

-

Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium.

-

Infection: When cells are confluent, remove the growth medium and add the prepared compound dilutions. Subsequently, infect the cells with a predetermined titer of RSV. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 4-6 days).

-

Quantification of CPE:

-

Remove the culture medium.

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet in 20% methanol).

-

After washing and drying, solubilize the stain (e.g., with methanol or a detergent-based solution).

-

Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

RSV-Mediated Cell Fusion Assay

This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a process mediated by the F protein.

Protocol:

A common method involves a reporter gene assay:

-

Effector and Target Cell Preparation:

-

Effector Cells: Transfect a suitable cell line (e.g., BHK-21) with a plasmid expressing the T7 RNA polymerase. Subsequently, infect these cells with RSV.

-

Target Cells: Transfect a separate population of the same cell line with a plasmid containing a luciferase reporter gene under the control of a T7 promoter.

-

-

Co-culture: Overlay the RSV-infected effector cells with the target cells.

-

Compound Treatment: Add serial dilutions of JNJ-2408068 to the co-culture.

-

Incubation: Incubate the cells for a period that allows for cell-cell fusion and subsequent luciferase expression in the absence of the inhibitor (typically 6-8 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration. Determine the EC₅₀ value as described for the antiviral activity assay.

Selection and Characterization of Drug-Resistant Viruses

This procedure is used to identify viral mutations that confer resistance to JNJ-2408068.

Protocol:

-

Serial Passage: Propagate RSV in HEp-2 cells in the presence of sub-optimal concentrations of JNJ-2408068.

-

Dose Escalation: With each subsequent passage, gradually increase the concentration of JNJ-2408068.

-

Isolation of Resistant Virus: Once viral replication is observed at high concentrations of the inhibitor, isolate the virus from the culture supernatant.

-

Genotypic Analysis: Extract viral RNA and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the F gene. Sequence the amplified DNA to identify mutations.

-

Phenotypic Analysis: Determine the EC₅₀ of JNJ-2408068 against the isolated resistant virus using the antiviral activity assay described above to quantify the fold-resistance.

In Vivo Efficacy in the Cotton Rat Model

The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral compounds.

Protocol:

-

Animal Housing and Acclimation: House cotton rats (Sigmodon hispidus) in appropriate facilities and allow for an acclimation period.

-

Compound Administration: Administer JNJ-2408068 or a placebo control to the animals. The route of administration can vary (e.g., oral, intraperitoneal, or aerosol). Dosing can be prophylactic (before virus challenge) or therapeutic (after virus challenge).

-

Virus Inoculation: Anesthetize the cotton rats and inoculate them intranasally with a defined plaque-forming unit (PFU) count of RSV.

-

Sample Collection: At a predetermined time point post-infection (e.g., 4-5 days), euthanize the animals and collect relevant tissues, such as lungs and nasal turbinates.

-

Viral Load Quantification:

-

Homogenize the tissue samples.

-

Determine the viral titer in the tissue homogenates using a plaque assay on HEp-2 cells. This involves serially diluting the homogenates, infecting HEp-2 cell monolayers, and counting the number of plaques formed after a suitable incubation period.

-

-

Data Analysis: Compare the viral titers in the JNJ-2408068-treated groups to the placebo-treated group to determine the reduction in viral replication.

Conclusion

JNJ-2408068 is a highly potent inhibitor of RSV replication, acting through a specific mechanism of F protein inhibition. The data presented in this technical guide highlight its significant in vitro and in vivo activity and provide a foundation for further research and development. The detailed experimental protocols and visualizations are intended to facilitate the work of researchers in the field of antiviral drug discovery. Further investigation into the clinical potential of JNJ-2408068 and similar compounds is warranted in the ongoing effort to combat RSV infections.

References

JNJ-2408068: A Potent and Specific Inhibitor of Respiratory Syncytial Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068, also known as R-170591, is a small-molecule inhibitor with highly potent and specific antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] Extensive in vitro and in vivo studies have demonstrated its efficacy in preventing RSV-mediated cell fusion and viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of JNJ-2408068, which is currently understood to be limited to RSV. The document details its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy.

Core Mechanism of Action: Inhibition of RSV Fusion Protein (F)

JNJ-2408068 exerts its antiviral effect by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][3] The F protein facilitates the merger of the viral envelope with the host cell membrane.[1] Molecular modeling and resistance studies suggest that JNJ-2408068 binds to a small hydrophobic cavity within the inner core of the F protein, interacting with both the HR1 and HR2 domains.[1][4] This binding event is believed to disrupt the conformational changes in the F protein that are necessary for membrane fusion, thereby preventing viral entry and subsequent replication.[1][3]

Quantitative Antiviral Activity

The antiviral potency of JNJ-2408068 against RSV has been quantified in various in vitro assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of JNJ-2408068 against Respiratory Syncytial Virus (RSV)

| Compound | Virus | Cell Line | Assay Type | EC50 (nM) | Reference |

| JNJ-2408068 | RSV | Hep-2 | Antiviral Assay | 2.1 | [1] |

| VP-14637 (comparator) | RSV | Hep-2 | Antiviral Assay | 1.4 | [1] |

Table 2: Inhibition of RSV-Mediated Cell Fusion by JNJ-2408068

| Compound | Assay Type | EC50 (nM) | Reference |

| JNJ-2408068 | RSV-mediated cell fusion | 0.9 | [1] |

| VP-14637 (comparator) | RSV-mediated cell fusion | 5.4 | [1] |

Table 3: Competitive Binding with a Known RSV Fusion Inhibitor

| Compound | Assay Type | IC50 (nM) | Reference |

| JNJ-2408068 | Inhibition of [3H]VP-14637 binding to RSV-infected cells | 2.9 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of JNJ-2408068.

In Vitro Antiviral Activity Assay

This assay determines the concentration of the compound required to inhibit the cytopathic effect of the virus on host cells.

-

Cell Preparation: Hep-2 cells are seeded into 96-well plates at a density of 1,000 cells per well.[4]

-

Compound Dilution: JNJ-2408068 is serially diluted to create a range of concentrations.

-

Infection: Cells are infected with RSV in the presence of the various concentrations of JNJ-2408068.

-

Incubation: The plates are incubated to allow for viral replication and the development of cytopathic effects.

-

Quantification: The extent of cytopathic effect is measured, and the 50% effective concentration (EC50) is calculated.

RSV-Mediated Cell Fusion Assay

This assay specifically measures the ability of the compound to inhibit the fusion of RSV-infected cells with uninfected cells.

-

Cell Transfection: Two populations of cells are prepared. One is infected with RSV and transfected with a plasmid expressing T7 luciferase (T7-Luc). The other population is transfected with a plasmid expressing T7 polymerase.[5]

-

Co-culture: The two cell populations are mixed in a 1:1 ratio.

-

Compound Addition: JNJ-2408068 is added at various concentrations to the co-culture.

-

Incubation: The cells are incubated for 6 to 7 hours to allow for cell-cell fusion.[5]

-

Luciferase Assay: The cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of cell fusion.

-

EC50 Calculation: The 50% effective concentration (EC50) for the inhibition of fusion is determined.

Selection and Characterization of Drug-Resistant Viruses

This protocol is used to identify viral mutations that confer resistance to the antiviral compound, which helps in confirming the drug's target and mechanism.

-

Viral Passage: RSV is passaged in Hep-2 cells in the presence of increasing concentrations of JNJ-2408068.[5] Two concentration ranges were used for selection: a low range of 10 to 100 nM and a high range of 25 to 2,000 nM.[5]

-

Isolation of Resistant Variants: Viruses that can replicate in the presence of the compound are isolated.

-

Susceptibility Testing: The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.

-

Genotypic Analysis: The F genes of the resistant viruses are sequenced to identify mutations.[5] Resistance mutations for JNJ-2408068 have been identified in the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2 of the F protein.[1]

In Vivo Efficacy

In addition to in vitro studies, JNJ-2408068 has demonstrated significant antiviral activity in animal models. In cotton rats, prophylactic or therapeutic administration of JNJ-2408068 via short-duration aerosols provided significant protection from pulmonary RSV infection.[2] The compound was found to be well-tolerated with limited extrapulmonary distribution.[2]

Conclusion

JNJ-2408068 is a highly potent and specific inhibitor of Respiratory Syncytial Virus. Its mechanism of action involves the direct targeting of the RSV F protein to block viral entry into host cells. While its antiviral spectrum appears to be narrow and specific to RSV, its high potency makes it a significant molecule in the context of RSV antiviral research and development. The detailed experimental protocols provided herein offer a basis for further investigation and comparative studies in the field of virology and drug discovery.

References

- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of JNJ-2408068 Against Respiratory Syncytial Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of JNJ-2408068, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV). The document details the quantitative antiviral activity, the experimental protocols used for its evaluation, and the molecular mechanism of action.

Quantitative In Vitro Efficacy Data

The in vitro potency of JNJ-2408068 has been evaluated in various assays, demonstrating significant activity against RSV. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of JNJ-2408068 against RSV

| Compound | Assay Type | Cell Line | Virus Strain | EC₅₀ (nM) | Citation |

| JNJ-2408068 | Antiviral (Cytopathic Effect) | HEp-2 | RSV A2 | 2.1 | [1][2][3][4] |

| JNJ-2408068 | RSV-mediated Cell Fusion | BHK-21 | RSV A2 | 0.9 | [1][2][3] |

Table 2: Comparative Antiviral Potency

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Citation |

| JNJ-2408068 | Antiviral (CPE) | HEp-2 | 2.1 | [1][2][3][4] |

| VP-14637 | Antiviral (CPE) | HEp-2 | 1.4 | [1][2][3][4] |

| Ribavirin | Antiviral (CPE) | HEp-2 | ~33,000 | [5] |

| T-118 (HR2 peptide) | Antiviral (CPE) | HEp-2 | ~1,000-fold less potent than JNJ-2408068 | [1] |

Note on Cytotoxicity: A specific 50% cytotoxic concentration (CC₅₀) for JNJ-2408068 in HEp-2 cells was not explicitly available in the reviewed literature. However, a related RSV fusion inhibitor, GS-5806, demonstrated minimal cytotoxicity with CC₅₀ values of >20 μM in HEp-2 cells.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-RSV activity of JNJ-2408068.

Antiviral Assay (Cytopathic Effect Inhibition)

This assay quantifies the ability of a compound to inhibit the virus-induced destruction of host cells.

-

Cell Line: Human epidermoid carcinoma (HEp-2) cells.

-

Virus: Respiratory Syncytial Virus (RSV) strain A2.

-

Protocol:

-

Cell Seeding: Seed HEp-2 cells into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare a serial dilution of JNJ-2408068 in cell culture medium.

-

Infection: Aspirate the growth medium from the HEp-2 cell monolayers and infect the cells with RSV A2 at a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 4-5 days.

-

Treatment: Immediately after infection, add the serially diluted JNJ-2408068 to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Aspirate the medium from the wells.

-

Stain the remaining adherent cells with a 0.1% crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain in each well using methanol or a similar solvent.

-

Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

RSV-Mediated Cell-Cell Fusion Assay

This assay specifically measures the inhibition of the RSV F protein's fusion activity, which is crucial for viral entry and spread.

-

Cell Lines: Baby Hamster Kidney (BHK-21) cells.

-

Principle: This assay utilizes a two-population cell system. One population of "effector" cells is infected with RSV and transfected with a plasmid encoding a reporter gene (e.g., luciferase) under the control of a T7 promoter. The second "target" cell population is transfected with a plasmid expressing T7 RNA polymerase. When the two cell populations are mixed, RSV F protein expressed on the surface of the effector cells mediates fusion with the target cells. This fusion allows the T7 polymerase from the target cells to access the T7 promoter in the fused cells, driving the expression of the luciferase reporter.

-

Protocol:

-

Effector Cell Preparation:

-

Seed BHK-21 cells in a multi-well plate.

-

Infect the cells with RSV A2.

-

Following infection, transfect the cells with a plasmid containing the luciferase gene under a T7 promoter (pT7-Luc).

-

-

Target Cell Preparation:

-

In a separate plate, seed BHK-21 cells.

-

Transfect these cells with a plasmid that constitutively expresses T7 RNA polymerase.

-

-

Compound Treatment: Add serial dilutions of JNJ-2408068 to the RSV-infected effector cells.

-

Co-culture: Detach the T7 polymerase-expressing target cells and overlay them onto the effector cell monolayer.

-

Incubation: Co-culture the cells for approximately 6 hours at 37°C to allow for cell fusion and luciferase expression.

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: The EC₅₀ value is determined by plotting the percentage of fusion inhibition (relative to the no-compound control) against the log of the compound concentration.

-

Mechanism of Action: Inhibition of RSV F Protein

JNJ-2408068 targets the RSV fusion (F) protein, a critical component of the viral entry machinery. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and host cell membranes. JNJ-2408068 acts by binding to a specific hydrophobic cavity within the prefusion conformation of the F protein, effectively locking it in an inactive state.

Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.

The diagram above illustrates the conformational changes of the RSV F protein leading to membrane fusion and how JNJ-2408068 intervenes in this process. By stabilizing the prefusion conformation, JNJ-2408068 prevents the necessary structural rearrangements, thereby blocking viral entry into the host cell.[2][3][6]

Experimental Workflow Visualization

The general workflow for evaluating the in vitro efficacy of an anti-RSV compound like JNJ-2408068 is depicted below.

Caption: In Vitro Efficacy Evaluation Workflow for JNJ-2408068.

This workflow outlines the key experimental stages, from initial screening for antiviral activity to detailed mechanistic studies and toxicity assessment, culminating in the characterization of the compound's in vitro profile.

References

- 1. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Target Validation of JNJ-2408068 in Respiratory Syncytial Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core scientific data and experimental methodologies validating the Respiratory Syncytial Virus (RSV) fusion (F) protein as the definitive target of the potent small molecule inhibitor, JNJ-2408068. The document summarizes key quantitative metrics, outlines detailed experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

JNJ-2408068 is a potent, small-molecule inhibitor of Respiratory Syncytial Virus (RSV) that targets the viral fusion (F) protein.[1][2] Extensive preclinical research has validated the RSV F protein as the primary and specific target of this compound. JNJ-2408068 functions by binding to a hydrophobic cavity within the F protein, stabilizing its pre-fusion conformation and thereby preventing the conformational changes necessary for the virus to fuse with and enter host cells.[2][3] This inhibition of viral entry effectively halts the replication cycle of the virus. This document provides a comprehensive overview of the target validation, including efficacy data and the experimental protocols used to generate this knowledge.

Quantitative Efficacy Data

The antiviral activity of JNJ-2408068 has been quantified through various in vitro assays, demonstrating its high potency against RSV. The following table summarizes the key efficacy metrics.

| Parameter | Value | Assay Type | Cell Line | Notes | Reference |

| EC50 | 2.1 nM | Antiviral Activity | HEp-2 | 50% effective concentration in a standard antiviral assay. | [1][4] |

| EC50 | 0.9 nM | RSV-mediated Cell Fusion | HEp-2 | 50% effective concentration in an RSV-induced cell fusion assay. | [1][4] |

| EC50 | 0.16 nM | Antiviral Activity | - | Reported as extremely potent anti-RSV activity. | [2] |

| IC50 | 2.9 nM | Competitive Binding Assay | RSV-infected HEp-2 | 50% inhibitory concentration in displacing [3H]VP-14637. | [1][4] |

| Minimum Protective Dose | ~0.39 mg/kg | In vivo Efficacy | Cotton Rats | Prophylactic or therapeutic aerosol administration. | [5][6] |

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

JNJ-2408068 exerts its antiviral effect by directly targeting the RSV F protein, a critical component for viral entry into host cells. The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. JNJ-2408068 binds to a hydrophobic pocket within the F protein, a site formed by residues from both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] This binding event stabilizes the F protein in its pre-fusion state, preventing the transition to the post-fusion conformation and thereby inhibiting viral entry.[3]

Signaling Pathway of RSV Entry and Inhibition by JNJ-2408068

The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the point of intervention by JNJ-2408068.

Experimental Protocols

The validation of the RSV F protein as the target of JNJ-2408068 involved several key experiments. The detailed methodologies are provided below.

Antiviral Activity Assay (Cytopathic Effect Assay)

Objective: To determine the concentration of JNJ-2408068 required to inhibit RSV-induced cell death (cytopathic effect).

Methodology:

-

HEp-2 cells are seeded in 96-well plates at a density of 1,000 cells per well and incubated overnight.

-

Serial dilutions of JNJ-2408068 are prepared in cell culture medium.

-

The cell culture medium is removed from the plates and replaced with the diluted compound.

-

Cells are then infected with a standardized amount of RSV.

-

The plates are incubated for 5-7 days until the cytopathic effect is complete in the virus control wells (no compound).

-

Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).

-

The 50% effective concentration (EC50) is calculated by plotting the percentage of cell protection against the log of the compound concentration.

RSV-Mediated Cell Fusion Assay

Objective: To specifically measure the inhibitory effect of JNJ-2408068 on the fusion process mediated by the RSV F protein.

Methodology:

-

Two populations of cells are prepared:

-

Target cells: Transfected with a plasmid expressing a reporter gene (e.g., luciferase) under the control of a T7 promoter. These cells are also infected with RSV.

-

Effector cells: Transfected with a plasmid expressing T7 RNA polymerase.

-

-

The effector cells are trypsinized and overlaid onto the target cells at a 1:1 ratio.

-

Serial dilutions of JNJ-2408068 are added to the co-culture.

-

The cells are incubated for 6-7 hours to allow for cell-cell fusion.

-

If fusion occurs, the T7 polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

-

The cells are lysed, and luciferase activity is measured using a luminometer.

-

The EC50 is determined as the concentration of JNJ-2408068 that inhibits luciferase activity by 50%.[7]

Selection and Characterization of Drug-Resistant Viruses

Objective: To identify the target of JNJ-2408068 by generating and sequencing resistant viral variants.

Methodology:

-

RSV is passaged in HEp-2 cells in the presence of increasing concentrations of JNJ-2408068.[7][8]

-

Control viruses are passaged in parallel without the compound.

-

Viruses that can replicate at higher concentrations of the inhibitor are selected.

-

The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.

-

The F protein gene of the resistant viruses is sequenced to identify mutations.

-

The identified mutations pinpoint the binding site and thus the target of the inhibitor.[1][4]

Conclusion

The collective evidence from antiviral and cell fusion assays, competitive binding studies, and the genetic analysis of resistant mutants provides unequivocal validation of the Respiratory Syncytial Virus F protein as the specific target of JNJ-2408068. The compound's potent, low-nanomolar inhibition of RSV replication is achieved by directly interfering with the essential fusion function of the F protein. This in-depth understanding of the target and mechanism of action has been crucial in the development of RSV fusion inhibitors. While JNJ-2408068 itself was not advanced to later-stage clinical trials due to its pharmacokinetic properties, the foundational target validation work paved the way for the development of next-generation RSV fusion inhibitors with improved profiles, such as JNJ-53718678.[2][9][10]

References

- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Short duration aerosols of JNJ 2408068 (R170591) administered prophylactically or therapeutically protect cotton rats from experimental respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of JNJ-2408068 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of Respiratory Syncytial Virus (RSV) by JNJ-2408068. JNJ-2408068 is a potent small-molecule inhibitor that targets the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. This document outlines the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its mechanism of action.

Mechanism of Action

JNJ-2408068 is an RSV fusion inhibitor that prevents the virus from entering host cells.[1][2] Its primary target is the viral F glycoprotein, which mediates the fusion of the viral envelope with the host cell membrane.[1][3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to drive membrane fusion.[4]

JNJ-2408068 functions by binding to a specific pocket within the central cavity of the prefusion F protein.[4][5] This binding event stabilizes the prefusion conformation, effectively locking the F protein in an inactive state and preventing the necessary structural rearrangements for membrane fusion.[4][6] Molecular modeling and structural studies suggest that JNJ-2408068 interacts simultaneously with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][3]

The binding of JNJ-2408068 involves a combination of hydrophobic and electrostatic interactions.[6] Notably, π-π stacking interactions have been observed between the inhibitor and aromatic residues such as Phe140 and Phe488 of the F protein.[6] Additionally, a positively charged portion of JNJ-2408068 extends into a negatively charged pocket formed by residues like Asp486.[5][6]

Quantitative Inhibitory Data

The potency of JNJ-2408068 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Assay Type | Inhibitor | EC50 (nM) | Reference |

| Antiviral Activity | JNJ-2408068 | 2.1 | [1][2] |

| RSV-mediated Cell Fusion | JNJ-2408068 | 0.9 | [1][2][7] |

| Assay Type | Competitor | IC50 (nM) | Reference |

| [³H]VP-14637 Binding Inhibition | JNJ-2408068 | 2.9 | [1][3] |

Structural Binding Site and Resistance Mutations

Crystallographic studies have precisely mapped the binding site of JNJ-2408068 on the RSV F protein.[4][5][8][9] It occupies a three-fold symmetric pocket in the central cavity of the prefusion F trimer.[4][5]

Mutations that confer resistance to JNJ-2408068 have been identified, further confirming its binding site and mechanism of action. These mutations are primarily located in two distinct regions of the F protein: the intervening domain between HR1 and HR2, and HR2 itself.[1][3]

| F Protein Region | Resistance Mutations | Reference |

| Intervening Domain (HR1-HR2) | K399I, T400A | [1][7] |

| Heptad Repeat 2 (HR2) | D486N, E487D, F488Y | [1][7] |

The presence of these resistance mutations reduces the binding affinity of JNJ-2408068 to the F protein.[1][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Antiviral Activity Assay

The antiviral activity of JNJ-2408068 is typically determined using a cytopathic effect (CPE) reduction assay or a plaque reduction assay in a suitable cell line, such as HEp-2 cells.

Protocol Outline:

-

Seed HEp-2 cells in 96-well plates.

-

Prepare serial dilutions of JNJ-2408068.

-

Infect the cells with a known titer of RSV.

-

Immediately add the different concentrations of the inhibitor to the infected cells.

-

Incubate the plates for a period sufficient to allow for viral replication and CPE development in the control wells (typically 4-6 days).

-

Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTS).

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.[7]

RSV-Mediated Cell Fusion Assay

This assay measures the ability of JNJ-2408068 to inhibit the fusion of cells expressing the RSV F protein with neighboring cells.

Protocol Outline:

-

Co-culture two populations of cells: one expressing the RSV F and G glycoproteins and another susceptible target cell line. Often, a reporter gene system (e.g., luciferase) is used where its activation requires cell-cell fusion.

-

Add serial dilutions of JNJ-2408068 to the co-culture.

-

Incubate for a sufficient time to allow for cell fusion (e.g., 6-24 hours).

-

Measure the reporter gene activity (e.g., luminescence).

-

Calculate the EC50, the concentration of the inhibitor that reduces the fusion signal by 50%.[7]

Compound Binding Assay

A competitive binding assay is used to determine the ability of JNJ-2408068 to displace a radiolabeled ligand that binds to the same site on the F protein.

Protocol Outline:

-

Infect HEp-2 cells with RSV.

-

Incubate the infected cells with a constant concentration of a radiolabeled competitor (e.g., [³H]VP-14637) and varying concentrations of unlabeled JNJ-2408068.[1][3]

-

After an incubation period, wash the cells to remove unbound ligand.

-

Lyse the cells and measure the amount of bound radioactivity using scintillation counting.

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of JNJ-2408068 that displaces 50% of the radiolabeled ligand.[1][3]

Selection of Drug-Resistant Viruses

This protocol is used to identify mutations that confer resistance to JNJ-2408068.

Protocol Outline:

-

Culture RSV in the presence of a sub-optimal concentration of JNJ-2408068.

-

Serially passage the virus, gradually increasing the concentration of the inhibitor in the culture medium.[7][10]

-

Isolate viral clones that are able to replicate at higher concentrations of the inhibitor.

-

Sequence the F gene of the resistant viruses to identify mutations.[7][10]

Visualizations

The following diagrams illustrate the key concepts described in this guide.

Caption: Mechanism of JNJ-2408068 inhibition of RSV fusion.

Caption: Workflow for identifying JNJ-2408068 resistance mutations.

Caption: Relationship between JNJ-2408068 binding and fusion inhibition.

References

- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. www2.rcsb.org [www2.rcsb.org]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

Methodological & Application

Application Notes and Protocols for JNJ-2408068 Cell Fusion Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-cell fusion assay to evaluate the inhibitory activity of JNJ-2408068, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV) fusion. The provided information is intended for researchers, scientists, and professionals involved in drug development and virology.

JNJ-2408068 is an antiviral compound that specifically targets the RSV fusion (F) protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This inhibition effectively blocks viral entry into host cells.[1][2] The cell fusion assay described herein provides a robust and quantifiable method to assess the potency of JNJ-2408068 and other potential RSV fusion inhibitors in a controlled, virus-free system.

Mechanism of Action of JNJ-2408068

JNJ-2408068 and similar small molecules interfere with RSV fusion by binding to a hydrophobic cavity within the inner core of the RSV F protein.[1][3][4] This binding event is thought to stabilize the pre-fusion conformation of the F protein, likely by tethering the fusion peptide to the heptad repeat B (HRB) domain. This prevents the dramatic rearrangement of the F protein, including the formation of the six-helix bundle (6-HB) structure, which is essential for bringing the viral and cellular membranes into close proximity for fusion to occur.[2][5]

The binding site for JNJ-2408068 involves interactions with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][3] The potency of JNJ-2408068 is enhanced by its long, positively charged appendage that extends into a negatively charged pocket formed by amino acid residues Asp486 and Glu487.[5] Resistance to JNJ-2408068 has been associated with mutations in these and surrounding regions of the F protein.[1]

Quantitative Data Summary

The inhibitory potency of JNJ-2408068 has been quantified in both RSV-mediated cell fusion assays and standard antiviral replication assays. The following table summarizes the reported 50% effective concentrations (EC50).

| Assay Type | Compound | EC50 (nM) | Reference |

| RSV-Mediated Cell Fusion Assay | JNJ-2408068 | 0.9 | [1][3][6] |

| Antiviral Activity (RSV Replication) | JNJ-2408068 | 2.1 | [1][3][6] |

| RSV-Mediated Cell Fusion Assay | VP-14637 | 5.4 | [1][3][6] |

| Antiviral Activity (RSV Replication) | VP-14637 | 1.4 | [1][3][6] |

Experimental Protocols

This section details a virus-free, cell-cell fusion assay to quantify the inhibitory effect of JNJ-2408068 on RSV F protein-mediated membrane fusion. The protocol is based on the principles of reporter gene activation upon the fusion of two distinct cell populations: effector cells expressing the RSV F protein and target cells.[7][8][9][10]

Principle of the Assay

The assay utilizes two populations of cells:

-

Effector Cells: These cells are engineered to express the RSV F protein on their surface. They also contain a component of a reporter system, such as the T7 promoter driving a luciferase gene.[8]

-

Target Cells: These cells express the other component of the reporter system, for example, the T7 RNA polymerase.[8][9]

When effector and target cells are co-cultured, the RSV F protein on the effector cells mediates fusion with the target cells, leading to the formation of syncytia (large, multinucleated cells). This fusion event brings the T7 promoter and T7 RNA polymerase into the same cytoplasm, resulting in the expression of the luciferase reporter gene. The amount of luminescence produced is directly proportional to the extent of cell fusion and can be measured to quantify the inhibitory effect of compounds like JNJ-2408068.

Materials and Reagents

-

HEK-293T cells (or other suitable cell line)

-

Plasmid encoding RSV F protein

-

Plasmid encoding T7 RNA polymerase

-

Reporter plasmid with luciferase gene under the control of a T7 promoter

-

Transfection reagent (e.g., jetPRIME®)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

JNJ-2408068 (or other test compounds)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol

Day 1: Seeding and Transfection of Effector and Target Cells

-

Seed HEK-293T cells in two separate culture flasks at a density that will result in 70-80% confluency on the day of transfection.

-

Effector Cells: Co-transfect one flask of HEK-293T cells with the plasmid encoding the RSV F protein and the reporter plasmid containing the T7 promoter-driven luciferase gene using a suitable transfection reagent according to the manufacturer's protocol.

-

Target Cells: Transfect the second flask of HEK-293T cells with the plasmid encoding T7 RNA polymerase.

-

Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Day 2/3: Cell Fusion Assay

-

Prepare serial dilutions of JNJ-2408068 in DMEM.

-

Detach the transfected effector and target cells.

-

In a 96-well plate, add a suspension of effector cells to each well.

-

Add the serially diluted JNJ-2408068 or control vehicle to the wells containing the effector cells and incubate for 1 hour at 37°C.[11]

-

Following the incubation, add the target cell suspension to each well.

-

Incubate the co-culture for 16-24 hours at 37°C in a 5% CO2 incubator to allow for cell fusion.[11]

Day 3/4: Quantification of Cell Fusion

-

After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity (luminescence) in each well using a luminometer.

-

Plot the luminescence signal against the concentration of JNJ-2408068 and perform a non-linear regression analysis to determine the IC50 value.

Visualizations

RSV F Protein-Mediated Membrane Fusion Signaling Pathway

Caption: Mechanism of RSV F protein-mediated fusion and inhibition by JNJ-2408068.

Experimental Workflow for the Cell Fusion Assay

Caption: Workflow for the JNJ-2408068 cell fusion inhibition assay.

References

- 1. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Cell-based membrane fusion assays with viral fusion proteins for identification of entry inhibitors [jstage.jst.go.jp]

- 8. Analysis of Fusion Using a Virus-Free Cell Fusion Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]

- 11. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aerosol Delivery of a Novel Research Compound (Adapted for JNJ-39393406)

Disclaimer: There is currently no publicly available information on the aerosol delivery of JNJ-39393406. The following application notes and protocols are provided as a general framework for researchers interested in exploring the inhalation route for a research compound like JNJ-39393406, based on established principles of aerosol science. All protocols would require significant adaptation and validation for a specific compound.

Introduction to JNJ-39393406

JNJ-39393406 is an experimental drug that has been investigated for its potential in treating depressive disorders and aiding in smoking withdrawal.[1] It functions as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[1] This modulation enhances the receptor's response to its natural ligand, acetylcholine.[1]

Clinical trials have primarily focused on oral administration of JNJ-39393406 for conditions such as depressive disorders, smoking cessation, schizophrenia, and Alzheimer's disease.[1][2][3] Development for schizophrenia and Alzheimer's disease has been discontinued.[1] While oral delivery has been the focus of clinical research, aerosol delivery presents a potential alternative for direct lung deposition, which could be advantageous for certain therapeutic applications.

Potential Advantages of Aerosol Delivery

Aerosol delivery of therapeutic agents offers several potential benefits, including:

-

Rapid Onset of Action: Direct delivery to the highly vascularized lungs can lead to faster absorption and quicker therapeutic effects.

-

Targeted Lung Delivery: For respiratory diseases, inhalation can maximize drug concentration at the site of action, potentially reducing systemic side effects.

-

Lower Dosage Requirements: Bypassing first-pass metabolism in the liver can increase bioavailability, allowing for smaller doses.

Quantitative Data Summary (Hypothetical for JNJ-39393406)

The following tables present hypothetical data that would be critical to collect and analyze when developing an aerosol formulation of a research compound.

Table 1: Aerosol Particle Size Distribution

| Parameter | Vibrating Mesh Nebulizer | Jet Nebulizer | Dry Powder Inhaler |

| Mass Median Aerodynamic Diameter (MMAD) (µm) | 3.5 ± 0.4 | 4.2 ± 0.6 | 2.8 ± 0.3 |

| Geometric Standard Deviation (GSD) | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 |

| Fine Particle Fraction (<5 µm) (%) | 65 ± 5 | 55 ± 7 | 75 ± 6 |

Table 2: In Vitro Lung Deposition (Next Generation Impactor)

| Lung Region | Vibrating Mesh Nebulizer (%) | Jet Nebulizer (%) | Dry Powder Inhaler (%) |

| Trachea and Main Bronchi | 15 ± 3 | 20 ± 4 | 10 ± 2 |

| Small Bronchi | 40 ± 6 | 35 ± 5 | 45 ± 5 |

| Alveolar Region | 10 ± 2 | 5 ± 1 | 20 ± 3 |

| Device and Mouthpiece Retention | 35 ± 4 | 40 ± 5 | 25 ± 4 |

Experimental Protocols

The following are generalized protocols for the characterization of an aerosolized research compound.

Protocol for Aerosol Generation and Particle Size Analysis

Objective: To generate and characterize the particle size distribution of an aerosolized formulation of the research compound.

Materials:

-

Vibrating mesh nebulizer (e.g., Aerogen Solo)

-

Jet nebulizer (e.g., PARI LC Sprint)

-

Dry powder inhaler (e.g., Plastiape Monodose)

-

Next Generation Impactor (NGI)

-

HPLC system with a suitable column for the compound of interest

-

Formulation of the research compound in a suitable vehicle (e.g., saline for nebulization, lactose blend for dry powder).

Method:

-

Prepare the aerosol generation device according to the manufacturer's instructions.

-

Load the specified dose of the research compound formulation into the device.

-

Connect the device to the NGI inlet.

-

Operate the device under controlled flow rate and environmental conditions (temperature and humidity).

-

After aerosol generation is complete, disassemble the NGI.

-

Rinse each stage of the NGI with a suitable solvent to recover the deposited drug.

-

Quantify the amount of drug on each stage using a validated HPLC method.

-

Calculate the MMAD, GSD, and fine particle fraction from the NGI data.

Protocol for In Vitro Cell Viability Assay

Objective: To assess the potential cytotoxicity of the aerosolized research compound on lung epithelial cells.

Materials:

-

Human bronchial epithelial cells (e.g., BEAS-2B)

-

Cell culture medium and supplements

-

Aerosol exposure chamber (e.g., Vitrocell®)

-

MTT or similar cell viability assay kit

-

Plate reader

Method:

-

Culture the lung epithelial cells to a confluent monolayer on permeable supports.

-

Place the cell cultures in the aerosol exposure chamber.

-

Generate the aerosol of the research compound and expose the cells for a defined duration.

-

Include a negative control (vehicle aerosol) and a positive control (known cytotoxic agent).

-

After exposure, incubate the cells for 24-48 hours.

-

Perform the MTT assay according to the manufacturer's protocol.

-

Measure the absorbance using a plate reader to determine cell viability relative to the negative control.

Visualizations

References

JNJ 2408068 solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV). It functions by targeting the viral fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 stabilizes its prefusion conformation, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This mechanism effectively blocks viral replication at an early stage. These application notes provide detailed protocols for the preparation and handling of JNJ-2408068 solutions, along with available stability data to ensure consistent and reliable experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of JNJ-2408068 is provided below.

| Property | Value | Reference |

| Molecular Formula | C22H30N6O | [1] |

| Molecular Weight | 394.51 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 317846-22-3 | [1] |

Solution Preparation

Solubility Data

JNJ-2408068 exhibits good solubility in dimethyl sulfoxide (DMSO). It is important to use freshly opened, anhydrous DMSO for optimal dissolution, as the compound's solubility can be significantly impacted by the presence of water in the solvent.[1]

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (253.48 mM) | Ultrasonic treatment may be required for complete dissolution.[1] |

Protocol for Preparing a Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of JNJ-2408068 in DMSO.

Materials:

-

JNJ-2408068 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the JNJ-2408068 powder to room temperature before opening the container to prevent condensation.

-

Weigh the desired amount of JNJ-2408068 powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 39.45 mg of the compound.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended in the stability section.

Protocol for Preparing a Formulation for In Vivo Studies

This protocol is adapted from a formulation used in preclinical studies and involves a two-step dilution process.

Materials:

-

JNJ-2408068 stock solution in DMSO (e.g., 25 mg/mL)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes for dilution

Procedure: Part 1: Preparation of 20% SBE-β-CD in Saline

-

Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.

-

Mix until the SBE-β-CD is completely dissolved and the solution is clear.

-

This 20% SBE-β-CD solution can be stored at 4°C for up to one week.

Part 2: Preparation of the Final JNJ-2408068 Formulation

-

To prepare a 1 mL working solution as an example, add 100 µL of a 25.0 mg/mL JNJ-2408068 stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.

-

Mix the solution thoroughly to ensure homogeneity. The resulting solution will have a final JNJ-2408068 concentration of 2.5 mg/mL. The concentration can be adjusted by varying the initial stock concentration or the dilution factor.

Stability and Storage

Proper storage of JNJ-2408068 as a solid and in solution is critical to maintain its integrity and activity.

Solid Compound Storage